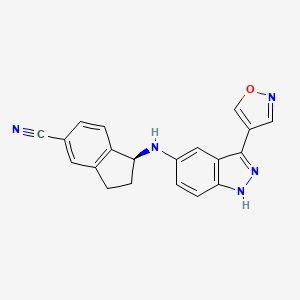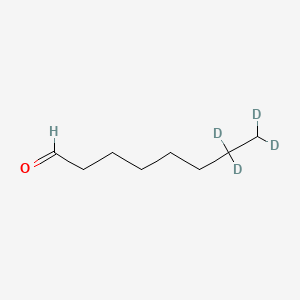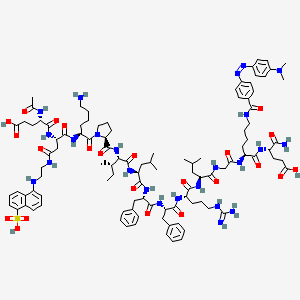
Ac-Glu-Asp(EDANS)-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Gly-Lys(DABCYL)-Glu-NH2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound Ac-Glu-Asp(EDANS)-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Gly-Lys(DABCYL)-Glu-NH2 is a synthetic peptide that is often used in biochemical research. This peptide is notable for its use in fluorescence resonance energy transfer (FRET) assays, where it serves as a substrate for protease activity. The presence of the EDANS (5-((2-aminoethyl)amino)naphthalene-1-sulfonic acid) and DABCYL (4-(dimethylaminoazo)benzene-4-carboxylic acid) groups allows for the monitoring of enzymatic cleavage events through changes in fluorescence.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Glu-Asp(EDANS)-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Gly-Lys(DABCYL)-Glu-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Each amino acid is activated using reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) to form peptide bonds.
Deprotection Steps: Temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage from Resin: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of this peptide follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. Purification is achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized to obtain a dry powder.
化学反应分析
Types of Reactions
Ac-Glu-Asp(EDANS)-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Gly-Lys(DABCYL)-Glu-NH2: undergoes several types of chemical reactions:
Proteolytic Cleavage: The peptide is a substrate for proteases, which cleave specific peptide bonds.
Fluorescence Quenching: The interaction between EDANS and DABCYL results in fluorescence quenching, which is disrupted upon protease cleavage.
Common Reagents and Conditions
Proteases: Enzymes such as trypsin or chymotrypsin are used to cleave the peptide.
Buffers: Reactions are typically carried out in buffered solutions (e.g., phosphate-buffered saline) to maintain pH stability.
Major Products
The major products of these reactions are the cleaved peptide fragments, which can be analyzed using techniques such as mass spectrometry or HPLC.
科学研究应用
Ac-Glu-Asp(EDANS)-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Gly-Lys(DABCYL)-Glu-NH2: is widely used in scientific research, particularly in the following areas:
Protease Activity Assays: The peptide is used to measure the activity of proteases by monitoring changes in fluorescence.
Drug Discovery: It serves as a model substrate in the development of protease inhibitors.
Biochemical Pathway Studies: Researchers use the peptide to study proteolytic pathways and enzyme kinetics.
作用机制
The mechanism of action of Ac-Glu-Asp(EDANS)-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Gly-Lys(DABCYL)-Glu-NH2 involves the cleavage of specific peptide bonds by proteases. The EDANS group acts as a fluorescent donor, while the DABCYL group acts as a quencher. Upon cleavage by a protease, the distance between EDANS and DABCYL increases, resulting in a measurable increase in fluorescence. This change in fluorescence is used to quantify protease activity.
相似化合物的比较
Similar Compounds
- Ac-Glu-Asp(EDANS)-Lys-Pro-Leu-Gly-Lys(DABCYL)-Glu-NH2
- Ac-Glu-Asp(EDANS)-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Gly-Lys(DABCYL)-Glu-OH
Uniqueness
Ac-Glu-Asp(EDANS)-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Gly-Lys(DABCYL)-Glu-NH2: is unique due to its specific sequence and the presence of both EDANS and DABCYL groups. This combination allows for highly sensitive detection of protease activity, making it a valuable tool in biochemical research.
属性
CAS 编号 |
400716-78-1 |
|---|---|
分子式 |
C104H146N24O23S |
分子量 |
2132.5 g/mol |
IUPAC 名称 |
(4S)-4-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-carboxybutanoyl]amino]-4-oxo-4-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]butanoyl]amino]-6-aminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-6-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]hexanoyl]amino]-5-amino-5-oxopentanoic acid |
InChI |
InChI=1S/C104H146N24O23S/c1-10-63(6)90(124-101(146)84-35-24-54-128(84)103(148)78(32-17-19-49-105)118-100(145)83(122-96(141)77(114-64(7)129)46-48-89(134)135)59-86(130)110-53-52-109-73-33-21-30-72-71(73)29-22-36-85(72)152(149,150)151)102(147)123-80(56-62(4)5)97(142)120-82(58-66-27-15-12-16-28-66)99(144)121-81(57-65-25-13-11-14-26-65)98(143)117-76(34-23-51-112-104(107)108)95(140)119-79(55-61(2)3)93(138)113-60-87(131)115-75(94(139)116-74(91(106)136)45-47-88(132)133)31-18-20-50-111-92(137)67-37-39-68(40-38-67)125-126-69-41-43-70(44-42-69)127(8)9/h11-16,21-22,25-30,33,36-44,61-63,74-84,90,109H,10,17-20,23-24,31-32,34-35,45-60,105H2,1-9H3,(H2,106,136)(H,110,130)(H,111,137)(H,113,138)(H,114,129)(H,115,131)(H,116,139)(H,117,143)(H,118,145)(H,119,140)(H,120,142)(H,121,144)(H,122,141)(H,123,147)(H,124,146)(H,132,133)(H,134,135)(H4,107,108,112)(H,149,150,151)/t63-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,90-/m0/s1 |
InChI 键 |
JMMXTBIZFWHZNK-KEVVOMHPSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCNC(=O)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)N(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)NCCNC6=CC=CC7=C6C=CC=C7S(=O)(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)C |
规范 SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCNC(=O)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)N(C)C)C(=O)NC(CCC(=O)O)C(=O)N)NC(=O)C5CCCN5C(=O)C(CCCCN)NC(=O)C(CC(=O)NCCNC6=CC=CC7=C6C=CC=C7S(=O)(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[Tyr6]-Angiotensin II](/img/structure/B12371318.png)
![3-[4-[[1-(4-chlorophenyl)-3-(trifluoromethyl)pyrrol-2-yl]methoxy]-3,5-difluorophenyl]propanoic acid](/img/structure/B12371319.png)
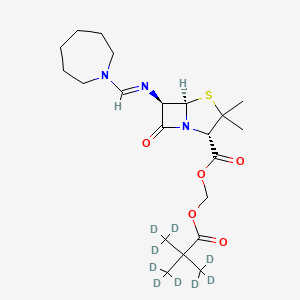

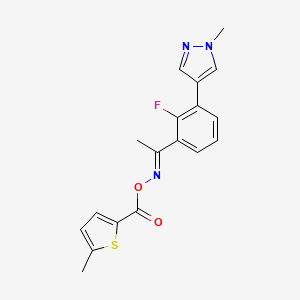

![N-(1-methyl-2-oxo-3,4-dihydroquinolin-7-yl)-3-[[(2R)-2-methylpyrrolidin-1-yl]methyl]-4-phenylbenzamide](/img/structure/B12371349.png)
![4'-methyl-N~2~-[4-(trifluoromethyl)phenyl]-4,5'-bi-1,3-thiazole-2,2'-diamine](/img/structure/B12371355.png)



![trisodium;5-[[4-chloro-6-(N-ethylanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12371369.png)
